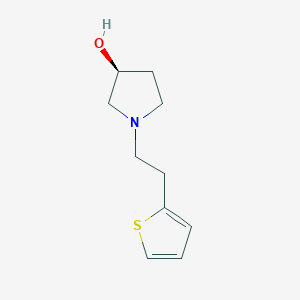![molecular formula C17H24N2O B7578058 N-methyl-N-(2-phenylethyl)-6-azaspiro[2.5]octane-2-carboxamide](/img/structure/B7578058.png)
N-methyl-N-(2-phenylethyl)-6-azaspiro[2.5]octane-2-carboxamide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
N-methyl-N-(2-phenylethyl)-6-azaspiro[2.5]octane-2-carboxamide, also known as U-47700, is a synthetic opioid that was first developed in the 1970s by a team of researchers at Upjohn Pharmaceuticals. It was initially used in laboratory experiments to investigate the effects of opioids on the brain and nervous system. However, due to its potent analgesic properties, U-47700 has gained popularity as a recreational drug in recent years, leading to concerns about its safety and potential for abuse.
Mechanism of Action
N-methyl-N-(2-phenylethyl)-6-azaspiro[2.5]octane-2-carboxamide acts as a mu-opioid receptor agonist, binding to the receptor and producing analgesic effects. It also has some affinity for the kappa-opioid receptor, although its effects at this receptor are less well understood. N-methyl-N-(2-phenylethyl)-6-azaspiro[2.5]octane-2-carboxamide is metabolized in the liver to produce several metabolites, including N-desmethyl-N-methyl-N-(2-phenylethyl)-6-azaspiro[2.5]octane-2-carboxamide and N,N-didesmethyl-N-methyl-N-(2-phenylethyl)-6-azaspiro[2.5]octane-2-carboxamide, which may also contribute to its pharmacological effects.
Biochemical and Physiological Effects
N-methyl-N-(2-phenylethyl)-6-azaspiro[2.5]octane-2-carboxamide produces a range of biochemical and physiological effects, including analgesia, sedation, respiratory depression, and euphoria. It also produces a range of side effects, including nausea, vomiting, constipation, and itching. Long-term use of N-methyl-N-(2-phenylethyl)-6-azaspiro[2.5]octane-2-carboxamide can lead to the development of tolerance, dependence, and withdrawal symptoms.
Advantages and Limitations for Lab Experiments
N-methyl-N-(2-phenylethyl)-6-azaspiro[2.5]octane-2-carboxamide has several advantages for laboratory experiments, including its high potency and selectivity for the mu-opioid receptor. It is also relatively easy to synthesize and has a well-characterized pharmacological profile. However, its use in laboratory experiments is limited by its potential for abuse and the need for strict safety protocols to prevent accidental exposure.
Future Directions
There are several potential future directions for research on N-methyl-N-(2-phenylethyl)-6-azaspiro[2.5]octane-2-carboxamide, including the development of new opioid receptor ligands with improved selectivity and safety profiles. There is also a need for further studies on the mechanisms of opioid tolerance and dependence, as well as the potential for opioid-induced respiratory depression. In addition, there is a need for research on the long-term effects of N-methyl-N-(2-phenylethyl)-6-azaspiro[2.5]octane-2-carboxamide use, both in laboratory animals and in humans.
Synthesis Methods
The synthesis of N-methyl-N-(2-phenylethyl)-6-azaspiro[2.5]octane-2-carboxamide involves the reaction of 2,5-dimethoxybenzaldehyde with ethylamine to form the intermediate 2,5-dimethoxy-N-ethylbenzamide. This compound is then reacted with methylamine and cyclohexanone to form the final product, N-methyl-N-(2-phenylethyl)-6-azaspiro[2.5]octane-2-carboxamide.
Scientific Research Applications
N-methyl-N-(2-phenylethyl)-6-azaspiro[2.5]octane-2-carboxamide has been used extensively in laboratory experiments to investigate the effects of opioids on the brain and nervous system. It has been shown to bind to the mu-opioid receptor with high affinity, producing potent analgesic effects. In addition, N-methyl-N-(2-phenylethyl)-6-azaspiro[2.5]octane-2-carboxamide has been used to study the mechanisms of opioid tolerance and dependence, as well as the potential for opioid-induced respiratory depression.
properties
IUPAC Name |
N-methyl-N-(2-phenylethyl)-6-azaspiro[2.5]octane-2-carboxamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H24N2O/c1-19(12-7-14-5-3-2-4-6-14)16(20)15-13-17(15)8-10-18-11-9-17/h2-6,15,18H,7-13H2,1H3 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
QSMBTRHTKHHTEM-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN(CCC1=CC=CC=C1)C(=O)C2CC23CCNCC3 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H24N2O |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
272.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
N-methyl-N-(2-phenylethyl)-6-azaspiro[2.5]octane-2-carboxamide | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.



![5-[(2,4,6-Trimethylbenzoyl)amino]pentanoic acid](/img/structure/B7577990.png)
![2-[(2,3-Difluorophenoxy)methyl]prop-2-enoic acid](/img/structure/B7578012.png)


![1-[2-(2-Aminoethyl)piperidin-1-yl]-3-phenylmethoxypropan-2-ol](/img/structure/B7578036.png)
![2-[(4-Bromo-2-fluorophenoxy)methyl]prop-2-enoic acid](/img/structure/B7578044.png)
![4-(6-Azaspiro[2.5]octane-2-carbonyl)-3-ethylpiperazin-2-one](/img/structure/B7578047.png)

![2-[(3-Methoxyphenoxy)methyl]prop-2-enoic acid](/img/structure/B7578074.png)
![N-(2-hydroxy-1-phenylethyl)-6-azaspiro[2.5]octane-2-carboxamide](/img/structure/B7578079.png)
![2-[(2-Cyano-3-fluorophenoxy)methyl]prop-2-enoic acid](/img/structure/B7578098.png)
![N-methyl-N-[2-(methylamino)ethyl]-4,5,6,7-tetrahydro-1-benzothiophene-2-carboxamide](/img/structure/B7578101.png)